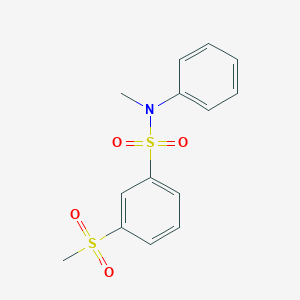
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit the activity of histone deacetylases, enzymes that play a crucial role in regulating gene expression.
Mécanisme D'action
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which results in the compaction of chromatin and the repression of gene transcription. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by binding to the active site of histone deacetylases and inhibiting their activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has also been shown to induce differentiation in cancer cells, which can lead to the development of more mature and less aggressive tumors. Additionally, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its specificity for histone deacetylases. Unlike other histone deacetylase inhibitors, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide selectively inhibits class I histone deacetylases and does not affect other enzymes that are involved in gene regulation. This makes it a valuable tool for studying the role of histone deacetylases in cancer and other diseases. However, one limitation of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its relatively low potency compared to other histone deacetylase inhibitors. This can make it more difficult to achieve the desired effect in lab experiments.
Orientations Futures
There are several future directions for the study of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. One area of research is the development of more potent and selective histone deacetylase inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the identification of biomarkers that can predict a patient's response to N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, the use of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide in combination with other drugs is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
Méthodes De Synthèse
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide can be synthesized by reacting N-methyl-3-nitrobenzenesulfonamide with dimethylsulfone and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide.
Applications De Recherche Scientifique
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Propriétés
IUPAC Name |
N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15(12-7-4-3-5-8-12)21(18,19)14-10-6-9-13(11-14)20(2,16)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRJTAGFJYCVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)
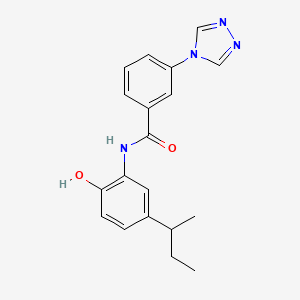
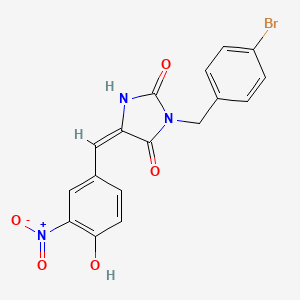
![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B5331075.png)
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)
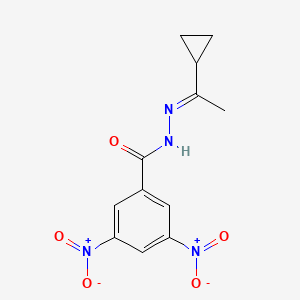
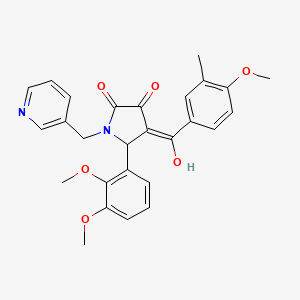
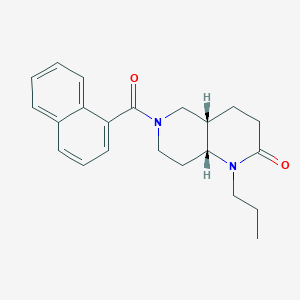
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![dimethyl 2,2'-[(2-oxo-1,3-cyclopentanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetate](/img/structure/B5331137.png)